![molecular formula C21H23NO2 B2556829 (E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide CAS No. 355820-75-6](/img/structure/B2556829.png)
(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide
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Description
(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential inhibitor of OXA-23, which is a β-lactamase enzyme that is responsible for antibiotic resistance in various strains of bacteria.
Scientific Research Applications
- MLS000779745 exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies explore its mechanisms of action and potential as a targeted therapy .
- Inflammation plays a crucial role in various diseases. MLS000779745 demonstrates anti-inflammatory properties by modulating key pathways involved in immune responses. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- MLS000779745 has shown neuroprotective effects in preclinical models. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. Scientists are investigating its use in neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease .
- The compound exhibits antimicrobial properties against bacteria, fungi, and parasites. Researchers are studying its efficacy against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. MLS000779745 may serve as a potential lead for new antimicrobial agents .
- MLS000779745 has been evaluated for its pain-relieving properties. Animal studies suggest that it reduces pain perception and may act through opioid receptors. Researchers are exploring its potential as an analgesic or adjuvant therapy for chronic pain management .
- Large language models (LLMs) like GPT-4 have been applied to chemoinformatics tasks. Researchers use LLMs to predict molecular properties, design novel compounds, and explore structure-activity relationships. MLS000779745 could be a candidate for such studies, aiding in drug discovery and optimization .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Applications
Antimicrobial Activity
Analgesic and Anti-Nociceptive Effects
Chemoinformatics and Drug Discovery
properties
IUPAC Name |
(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVPTZENQVNNO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide |
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